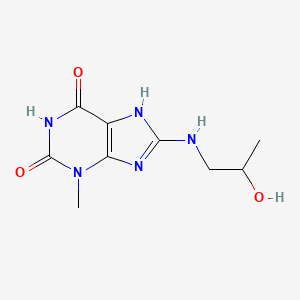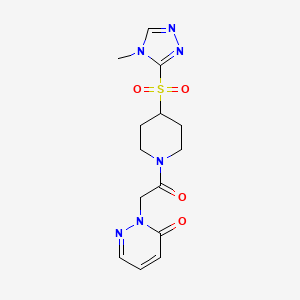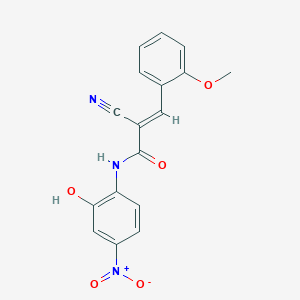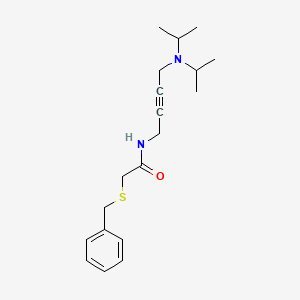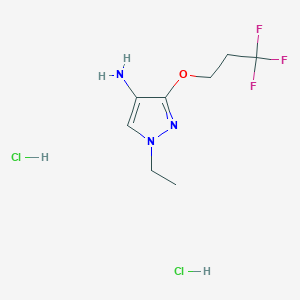
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride is a chemical compound with the molecular formula C8H12F3N3O·2HCl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethylamine and 3,3,3-trifluoropropyl alcohol.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the condensation of the starting materials under acidic conditions.
Substitution Reaction:
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoropropoxy group.
Substitution: Substitution reactions are common, where different functional groups can replace the existing groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazolone derivatives.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, where it can be used to study enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoropropoxy group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
1-Methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride
1-Ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine; dihydrochloride
1-Ethyl-3-(3,3,3-trifluoropropyl)pyrazol-4-amine; dihydrochloride
Uniqueness: 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride is unique due to its specific trifluoropropoxy group, which provides distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.
属性
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.2ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;;/h5H,2-4,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEFFMFSGSDCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2873862.png)
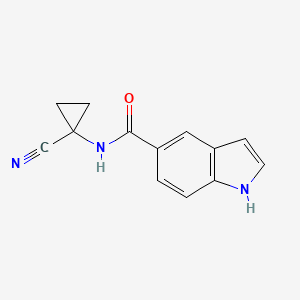
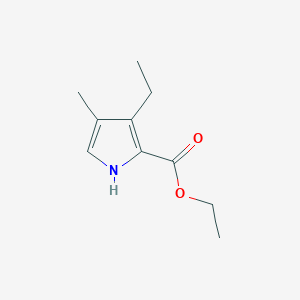
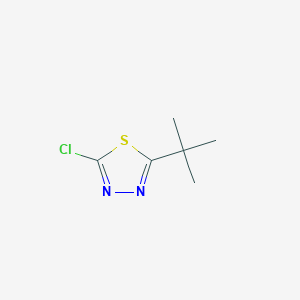

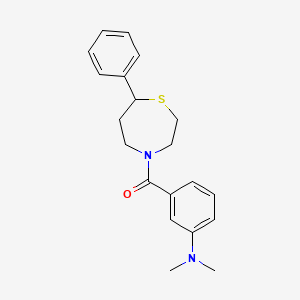
![(2Z)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2873870.png)
